molecular formula C8H12Br4 B14152378 1,3,5,7-Tetrabromocyclooctane CAS No. 31454-48-5

1,3,5,7-Tetrabromocyclooctane

Cat. No.: B14152378
CAS No.: 31454-48-5
M. Wt: 427.80 g/mol
InChI Key: RTLBBTQCDMYRRE-UHFFFAOYSA-N
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Description

1,3,5,7-Tetrabromocyclooctane is a brominated organic compound with the molecular formula C8H12Br4 It is a derivative of cyclooctane, where four bromine atoms are substituted at the 1, 3, 5, and 7 positions

Preparation Methods

1,3,5,7-Tetrabromocyclooctane can be synthesized through the bromination of cyclooctane. The reaction typically involves the addition of bromine (Br2) to cyclooctane in the presence of a catalyst or under UV light to facilitate the substitution reaction. The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields of the desired product.

Industrial production methods for this compound may involve continuous flow reactors where bromine is added to cyclooctane in a controlled manner to ensure consistent product quality and yield. The use of advanced purification techniques, such as crystallization and high-performance liquid chromatography (HPLC), can further enhance the purity of the final product .

Chemical Reactions Analysis

1,3,5,7-Tetrabromocyclooctane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in this compound can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of hydroxylated or aminated derivatives.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield cyclooctane or partially brominated cyclooctane derivatives.

    Oxidation Reactions: Oxidizing agents, such as potassium permanganate (KMnO4), can oxidize this compound to form cyclooctane derivatives with functional groups like ketones or carboxylic acids.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1,3,5,7-Tetrabromocyclooctane has several scientific research applications, including:

Mechanism of Action

The mechanism by which 1,3,5,7-tetrabromocyclooctane exerts its effects, particularly as a flame retardant, involves the release of bromine radicals during combustion. These bromine radicals react with free radicals generated during the combustion process, thereby interrupting the chain reactions that sustain the fire. This results in a reduction of the overall heat release and slows down the combustion process .

Comparison with Similar Compounds

1,3,5,7-Tetrabromocyclooctane can be compared with other brominated flame retardants, such as:

    1,2,5,6-Tetrabromocyclooctane: Another brominated derivative of cyclooctane, which is also used as a flame retardant.

    Hexabromocyclododecane (HBCD): A widely used brominated flame retardant with a different cyclic structure.

The uniqueness of this compound lies in its specific bromination pattern, which can influence its reactivity and applications compared to other brominated compounds.

Properties

CAS No.

31454-48-5

Molecular Formula

C8H12Br4

Molecular Weight

427.80 g/mol

IUPAC Name

1,3,5,7-tetrabromocyclooctane

InChI

InChI=1S/C8H12Br4/c9-5-1-6(10)3-8(12)4-7(11)2-5/h5-8H,1-4H2

InChI Key

RTLBBTQCDMYRRE-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(CC(CC1Br)Br)Br)Br

Origin of Product

United States

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